molecular formula C22H18N4O2 B10941188 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10941188
M. Wt: 370.4 g/mol
InChI Key: RGBLTWLTDUHVBO-UHFFFAOYSA-N
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Description

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with a furan ring and a dimethylphenoxy group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a quinazoline derivative with a triazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like acetic acid or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acetic acid

    Reduction: H2, Pd/C, ethanol

    Substitution: NaH, LDA, DMF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives
  • N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • 2-Hetaryl[1,2,4]triazolo[1,5-c]quinazolines

Uniqueness

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its specific structural features, such as the presence of a dimethylphenoxy group and a furan ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C22H18N4O2/c1-14-7-8-16(11-15(14)2)27-12-17-9-10-20(28-17)21-24-22-18-5-3-4-6-19(18)23-13-26(22)25-21/h3-11,13H,12H2,1-2H3

InChI Key

RGBLTWLTDUHVBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3)C

Origin of Product

United States

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